molecular formula C26H24N2O4S B281461 N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide

Cat. No. B281461
M. Wt: 460.5 g/mol
InChI Key: SATOVTPYZSMNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide, also known as TDIQ, is a chemical compound with potential applications in scientific research. TDIQ is a complex molecule that has been synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide involves the inhibition of certain enzymes, such as protein kinase C and phospholipase A2. These enzymes are involved in the regulation of cellular processes, including inflammation and tumor growth. By inhibiting these enzymes, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide may be able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has been shown to have anti-inflammatory and anti-tumor properties. In animal studies, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has been shown to reduce inflammation and inhibit tumor growth. N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease. These effects make N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide an attractive candidate for further research in drug discovery.

Advantages and Limitations for Lab Experiments

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have specific targets in cellular processes, making it a valuable tool for studying these processes. However, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide also has limitations. It is a complex molecule that requires expertise in organic chemistry to synthesize. It may also have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide. One area of research could be the development of N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide analogs with improved properties, such as increased potency or selectivity. Another area of research could be the investigation of N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide's mechanism of action in greater detail, including its interactions with specific enzymes and cellular processes. Additionally, N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide could be studied in preclinical models of disease to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide involves several steps, including the reaction of 2,5-dimethylphenylsulfonyl chloride with 2-aminonicotinic acid, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting product is then reduced with sodium borohydride to produce N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide. The synthesis of N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has potential applications in scientific research, particularly in the field of drug discovery. N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in the regulation of cellular processes. N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has also been shown to have anti-inflammatory and anti-tumor properties. These properties make N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide an attractive candidate for further research in drug discovery.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C26H24N2O4S/c1-17-7-8-18(2)25(15-17)33(30,31)28(26(29)19-11-13-27-14-12-19)20-9-10-24-22(16-20)21-5-3-4-6-23(21)32-24/h7-16H,3-6H2,1-2H3

InChI Key

SATOVTPYZSMNCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.